REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12]>CCO>[CH2:15]([O:14][C:10](=[O:13])[CH2:11][CH2:12][NH:1][CH:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:16]
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Name
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|
Quantity
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4.2 g
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Type
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reactant
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Smiles
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NC(CC(=O)OCC)C
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Name
|
|
Quantity
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3.83 mL
|
Type
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reactant
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Smiles
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C(C=C)(=O)OCC
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Name
|
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Quantity
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20 mL
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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the residue purified by chromatography on NH column
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Type
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WASH
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Details
|
eluting with a gradient from 100% cyclohexane to 90% ethyl acetate/cyclohexane
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Name
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|
Type
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product
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Smiles
|
C(C)OC(CCNC(CC(=O)OCC)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |